Target Engagement Selectivity: CB1 Modulation vs. FAAH Inhibition Driven by Acyl Terminus Identity
The naphthalen-2-ylsulfonylpiperazine core is a privileged scaffold, but the acyl terminus dictates target engagement. Ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate is documented in the Therapeutic Target Database (TTD) as 'Sulfonylated piperazine derivative 4', a patented small molecule targeting Cannabinoid Receptor 1 (CB1) as an antagonist for obesity indications [1]. In direct structural contrast, FAAH-IN-5—the 4-nitrophenyl ester analog with an identical naphthalen-2-ylsulfonylpiperazine core—functions as a selective, irreversible FAAH inhibitor with an IC50 of 10.5 nM . This stark difference highlights that the ethyl carbamate group in CAS 342780-98-7 enables CB1 engagement, whereas the 4-nitrophenyl ester substitution redirects the molecule to a completely different enzyme class. No published data confirm identical mechanisms for these two compounds.
| Evidence Dimension | Primary Pharmacological Target & Mechanism of Action |
|---|---|
| Target Compound Data | Cannabinoid Receptor 1 (CB1) Antagonist; Patented for obesity (TTD Drug ID: D07NAA) |
| Comparator Or Baseline | FAAH-IN-5 (4-nitrophenyl ester analog): Fatty Acid Amide Hydrolase (FAAH) Inhibitor, IC50 = 10.5 nM, irreversible |
| Quantified Difference | Qualitative target switch from receptor (CB1) to enzyme (FAAH); FAAH-IN-5 shows 10.5 nM potency at FAAH, target not reported as primary for CAS 342780-98-7 |
| Conditions | Target annotations from Therapeutic Target Database and primary literature for FAAH-IN-5; direct comparative selectivity panel not publicly available |
Why This Matters
For research programs requiring CB1 pharmacology, the ethyl carbamate analog is the appropriate choice; for FAAH inhibition, the 4-nitrophenyl ester is required, demonstrating that simple 'naphthalen-2-ylsulfonylpiperazine' class membership is insufficient for target selection.
- [1] Therapeutic Target Database (TTD). Drug ID: D07NAA. Sulfonylated piperazine derivative 4. Target: Cannabinoid receptor 1 (CB1), Antagonist. Indication: Obesity (Patented). View Source
